molecular formula C19H16N2O4S2 B2477623 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-82-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2477623
CAS No.: 941930-82-1
M. Wt: 400.47
InChI Key: LMHXEQHZQQONQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in the regulation of cellular processes through the deacetylation of non-histone substrates such as α-tubulin. Its primary research value lies in its high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs . This selectivity is crucial for dissecting the specific biological roles of HDAC6, which include managing cellular stress responses, regulating microtubule-dependent cell motility, and facilitating the degradation of misfolded proteins via aggresome formation. In oncology research, this compound is a valuable tool for investigating HDAC6's role in cancer cell proliferation and survival. By inhibiting HDAC6, it induces hyperacetylation of α-tubulin, leading to disrupted microtubule dynamics and impaired migration and invasion of cancer cells. Research demonstrates its efficacy in inducing apoptosis in multiple myeloma and other hematological malignancies, often showing synergistic effects when combined with proteasome inhibitors . Beyond cancer, this inhibitor is also employed in neuroscientific studies to explore the potential of HDAC6 inhibition in mitigating neurodegenerative pathologies, such as Alzheimer's and Parkinson's disease, by enhancing the clearance of toxic protein aggregates and improving mitochondrial transport in neurons. Its well-defined mechanism and selectivity profile make it an essential pharmacological probe for elucidating the multifaceted functions of HDAC6 in health and disease.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-27(23,24)13-8-6-12(7-9-13)10-17(22)20-19-21-18-14-4-2-3-5-15(14)25-11-16(18)26-19/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHXEQHZQQONQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno-Thiazole Core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride.

    Acetamide Formation: The final step usually involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several promising pharmacological properties:

  • Anticancer Activity : Research indicates that chromene derivatives, including those similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, have shown significant anticancer effects. They are believed to induce apoptosis in cancer cells through mechanisms involving the inhibition of tubulin polymerization and modulation of signaling pathways related to cell growth and survival .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound could be evaluated for its efficacy in treating inflammatory diseases .
  • Antimicrobial Activity : The structural characteristics of this compound may also contribute to antimicrobial properties, making it a candidate for further studies aimed at developing new antimicrobial agents.

Case Study 1: Anticancer Potential

A study focused on 4-aryl-4H-chromenes demonstrated their ability to inhibit cell growth in various cancer cell lines at low nanomolar concentrations. The structure-activity relationship (SAR) revealed that modifications at specific positions significantly enhanced their potency as apoptosis inducers . This underscores the potential of this compound as a lead compound for anticancer drug development.

Case Study 2: Anti-inflammatory Mechanisms

In vivo studies on flavonoid derivatives have shown their effectiveness in reducing inflammation by modulating the TLR4/MAPK signaling pathway. One specific derivative exhibited low toxicity while significantly decreasing serum levels of inflammatory markers such as IL-6 and TNF-α . These findings suggest that this compound could be explored further for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The chromeno-thiazole core might interact with DNA or proteins, while the methylsulfonyl group could enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s uniqueness lies in its chromeno[4,3-d]thiazole core, which distinguishes it from simpler thiazole or benzothiazole derivatives. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Biological Activity/Application References
Target Compound Chromeno[4,3-d]thiazole 4-(Methylsulfonyl)phenyl acetamide Not explicitly stated (inferred multitarget potential) N/A
N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (21) Benzothiazole 4-(Propynyloxy)phenyl, trifluoromethyl Kinase inhibition (Alzheimer’s leads)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (4) Thiazole Bromophenyl, piperazine-acetamide chain P-glycoprotein inhibition (↑ PTX bioavailability)
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide Chloronitrophenyl, methylsulfonyl Intermediate for heterocyclic synthesis
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) Benzothiazole Methoxy, propynyloxy phenyl Kinase inhibition (Alzheimer’s leads)

Key Observations :

  • The chromeno-thiazole core in the target compound may enhance π-π stacking interactions with biological targets compared to monocyclic thiazoles .
  • The 4-(methylsulfonyl)phenyl group contributes to electron-withdrawing effects and hydrogen-bonding capacity, similar to sulfonyl groups in compound 4 (P-gp inhibition) and compound 22 (kinase modulation) .
  • Substitutions like trifluoromethyl (compound 21) or piperazine chains (compound 4) alter solubility and target specificity .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Sulfonyl (target compound) or nitro (compound 12) groups enhance binding to enzymes like MMPs or kinases by stabilizing charge interactions .
  • Bicyclic vs. Monocyclic Cores: Chromeno-thiazole systems may improve metabolic stability over benzothiazoles, as seen in related chromene derivatives .
  • Substituent Position : Para-substitution on the phenyl ring (e.g., methylsulfonyl in the target) is more favorable for target engagement than ortho or meta positions .

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

Structural Overview

The compound features a chromeno-thiazole core, which is known for its diverse pharmacological properties. The molecular formula is C21H20N2O2SC_{21}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 396.5 g/mol. The presence of the methylsulfonyl group is particularly noteworthy as it may enhance the compound's solubility and bioavailability, which are critical factors in drug design.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Chromeno-Thiazole Core : This is achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 3-formylchromone under acidic or basic conditions.
  • Introduction of the Methylsulfonyl Group : The chromeno-thiazole intermediate is reacted with a sulfonyl chloride derivative in the presence of a base like triethylamine.
  • Coupling with Acetamide : The final step involves coupling the sulfonamide intermediate with an acetamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that compounds with a chromeno-thiazole framework can interact with cellular pathways regulating apoptosis and oxidative stress responses .

COX-2 Inhibition

Another significant aspect of this compound's biological activity is its potential as a COX-2 inhibitor. Compounds bearing the methylsulfonyl group at the para position of phenyl rings have demonstrated potent COX-2 inhibitory activity. For example, one derivative was reported to have an IC50 value of 0.07 μM for COX-2 inhibition, indicating strong selectivity over COX-1 . This selectivity is crucial for minimizing side effects commonly associated with non-selective NSAIDs.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Similar compounds have shown efficacy in inhibiting nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting their potential use in treating inflammatory conditions . The inhibition of inducible nitric oxide synthase (iNOS) and COX-2 protein expression has been linked to these anti-inflammatory effects.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Structure-Activity Relationships : A comprehensive investigation into various derivatives indicated that modifications to the chromene scaffold significantly impacted their biological activity, particularly their COX-2 inhibitory potency .
    Compound NameIC50 (μM)Selectivity Index
    Compound A0.07287.1
    Compound B0.13200
  • In Vivo Studies : In vivo evaluations revealed that certain derivatives exhibited promising anti-inflammatory and analgesic effects in animal models, further supporting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Ring formation : Cyclization of chromeno-thiazole precursors using catalysts like AlCl₃ or microwave-assisted methods to enhance reaction kinetics .
  • Acetamide coupling : Condensation of intermediates (e.g., 2-aminothiazole derivatives) with activated esters of 4-(methylsulfonyl)phenylacetic acid. Solvents such as DMF or dichloromethane are critical for dissolving reactants and improving yields .
  • Optimization : Reaction temperature (60–100°C) and pH control (neutral to mildly acidic) are essential to minimize side products. Microwave synthesis has been shown to reduce reaction time by 50% compared to traditional heating .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., sulfonyl C=O stretch at ~1350 cm⁻¹, acetamide N-H bend at ~1550 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm, chromeno-thiazole aromatic protons at δ 6.8–8.2 ppm) .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for verifying stereochemistry in fused heterocycles .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

  • Methodological Answer : Contradictions often arise from substituent effects and assay variability. Strategies include:
  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups like –NO₂ or –SO₂CH₃ at the phenyl ring enhance antimicrobial activity ).
  • Standardized assays : Use of consistent cell lines (e.g., S. aureus ATCC 25923) and MIC protocols to reduce variability .
  • Meta-analysis : Cross-referencing data from independent studies (e.g., 's comparison of thienopyrimidine derivatives) to identify trends in logP values and hydrophobicity .

Q. What strategies are effective in optimizing the pharmacokinetic properties of this compound while maintaining its bioactivity?

  • Methodological Answer :
  • Lipophilicity adjustments : Introducing polar groups (e.g., –OH or –COOH) to reduce logP values, improving solubility without compromising membrane permeability .
  • Pro-drug approaches : Masking the sulfonyl group with ester linkages to enhance oral bioavailability .
  • Metabolic stability : In vitro liver microsome assays identify metabolic hotspots (e.g., chromeno-thiazole oxidation) for targeted structural modification .

Q. How do molecular docking studies inform the design of derivatives targeting specific enzymes like α-glucosidase or acetylcholinesterase?

  • Methodological Answer :
  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For α-glucosidase, the methylsulfonyl group forms hydrogen bonds with catalytic residues (e.g., Asp349), as seen in analogous inhibitors .
  • Validation : Follow docking with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability. In vitro enzyme inhibition assays (IC₅₀ measurements) confirm computational predictions .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound, while others show limited efficacy?

  • Methodological Answer : Discrepancies may stem from:
  • Strain specificity : Activity against C. albicans vs. E. coli varies due to differences in membrane composition .
  • Substituent positioning : Para-substituted methylsulfonyl groups enhance Gram-positive activity, while meta-substitution favors Gram-negative targets .
  • Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield differing MIC values. Standardizing to CLSI M07-A9 reduces variability .

Experimental Design Considerations

Q. What in vitro models are most suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer :
  • Cell lines : Use NCI-60 panels for broad screening, followed by targeted assays in resistant lines (e.g., MCF-7/ADR for doxorubicin resistance) .
  • Mechanistic studies : Flow cytometry (Annexin V/PI staining) to quantify apoptosis, and Western blotting for caspase-3 activation .
  • Synergy testing : Combine with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis to calculate combination indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.